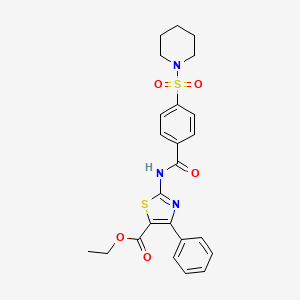

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Description

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a thiazole-based small molecule characterized by:

- 2-(4-(Piperidin-1-ylsulfonyl)benzamido) group: A sulfonamide-linked benzamido moiety with a piperidine ring, contributing to hydrogen bonding and steric bulk.

This compound is hypothesized to exhibit biological activity due to structural similarities with other thiazole derivatives targeting enzymes (e.g., SIRT2 inhibitors) or receptors .

Properties

IUPAC Name |

ethyl 4-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-2-32-23(29)21-20(17-9-5-3-6-10-17)25-24(33-21)26-22(28)18-11-13-19(14-12-18)34(30,31)27-15-7-4-8-16-27/h3,5-6,9-14H,2,4,7-8,15-16H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHOVNPTGVERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:

- Thiazole moiety : Contributes to various pharmacological effects.

- Piperidine sulfonamide : Enhances binding affinity and selectivity towards biological targets.

- Phenyl and carboxylate groups : May influence solubility and bioactivity.

Research indicates that compounds with thiazole structures often exhibit:

- Antimicrobial properties : Inhibition of bacterial growth through disruption of cell wall synthesis or function.

- Antitumor activity : Induction of apoptosis in cancer cells via interaction with specific cellular pathways.

- Neuroprotective effects : Potential modulation of neurotransmitter levels, particularly acetylcholine.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrate its effectiveness against various pathogens, as shown in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.30 μg/mL | Exhibits bactericidal activity |

| Candida albicans | 0.15 μg/mL | Effective against fungal strains |

Antitumor Activity

The compound's antitumor effects have been evaluated in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| MCF-7 (breast cancer) | <2.0 | Cell cycle arrest |

Case Studies and Research Findings

- Anticonvulsant Activity : A study highlighted that thiazole derivatives similar to the compound under investigation exhibited significant anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Neuroprotective Effects : Research indicates that thiazole-based compounds can inhibit acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the thiazole and phenyl rings significantly affect biological activity, emphasizing the importance of specific substituents for enhancing efficacy .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate exhibit significant anticancer properties. For instance, the development of Poly(ADP-ribose) polymerase inhibitors has shown that modifications to the piperidine and thiazole moieties can enhance selectivity and potency against cancer cells, particularly those with BRCA mutations .

Case Study:

A study focused on synthesizing derivatives of thiazole-based compounds demonstrated their effectiveness in inhibiting cancer cell proliferation. The derivatives exhibited low nanomolar IC50 values, indicating strong potential for further development as therapeutic agents .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Research shows that these compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| Compound A | 53.45 | Bactericidal |

| Compound B | 106.91 | Fungicidal |

| Compound C | 48.33 | Bacteriostatic |

The most active derivatives have been shown to outperform standard antibiotics such as ciprofloxacin and norfloxacin .

Neurological Applications

3.1 Pain Management

The piperidine moiety in this compound suggests potential applications in pain management. Studies have indicated that similar sulfonamide derivatives can exhibit analgesic properties in various pain models.

Case Study:

In vivo studies demonstrated that derivatives with a piperidine structure showed significant analgesic effects comparable to established pain relievers when administered at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and the piperidine sulfonamide group can lead to enhanced biological activity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Thiazole ring substitution | Increased anticancer potency |

| Piperidine sulfonamide modification | Enhanced analgesic effects |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis in aqueous NaOH yields the corresponding carboxylic acid (

), which can be further functionalized. -

Transesterification with methanol/H

SO

produces methyl esters, improving solubility for downstream applications.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Ester Hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid derivative |

| Transesterification | Methanol, H | |

| SO | ||

| , reflux | Methyl ester analog |

Sulfonamide Cleavage and Functionalization

The piperidinylsulfonyl group participates in:

-

Acid-Catalyzed Cleavage : Treatment with HBr/AcOH removes the sulfonamide group, yielding a free amine intermediate .

-

Nucleophilic Substitution : The sulfonamide’s sulfur atom reacts with electrophiles (e.g., alkyl halides) to form sulfones or sulfonamides with modified substituents .

Example Reaction :

Conditions: Triethylamine, DMF, 60°C, 12h .

Thiazole Ring Modifications

The thiazole core undergoes:

-

Electrophilic Aromatic Substitution : Bromination at the 4-phenyl group using NBS/AIBN introduces bromine for cross-coupling reactions .

-

Friedel-Crafts Acylation : The phenyl ring reacts with acetyl chloride/AlCl

to install ketone groups, enhancing electronic diversity .

Notable Transformation :

Cross-Coupling Reactions

The compound’s aryl/heteroaryl groups enable metal-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh

)

catalysis to form biaryl systems. -

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding pharmacological potential .

Optimized Protocol :

| Coupling Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh | |||

| ) | ||||

| K | ||||

| CO | ||||

| DME | 88 | |||

| Buchwald-Hartwig | Pd | |||

| (dba) | ||||

| Cs | ||||

| CO | ||||

| Toluene | 76 |

Cyclization and Heterocycle Formation

The amide and ester functionalities facilitate cyclization:

-

Microwave-Assisted Cyclization : Forms fused pyrimidine or oxazole rings under microwave irradiation (150°C, 20 min) .

-

Intramolecular Condensation : Produces tricyclic structures in the presence of POCl

.

Mechanistic Pathway :

-

Activation of the amide carbonyl by POCl

. -

Nucleophilic attack by the thiazole’s nitrogen, forming a six-membered ring.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations at the 2-Position

Ethyl 2-(3-Benzylureido)-4-(4-Bromophenyl)Thiazole-5-Carboxylate (5d)

- 2-Position : Benzylurea group instead of sulfonamide-benzamido.

- Activity : Reported as a SIRT2 inhibitor with moderate potency (IC₅₀ ~15 µM) .

- Key Difference : The urea group lacks the sulfonamide’s electron-withdrawing effect, reducing hydrogen-bond acceptor capacity compared to the target compound.

Ethyl 4-Methyl-2-(4-(Methylthio)-3-Nitrophenyl)Thiazole-5-Carboxylate (9{2,1})

Comparative Data Table

Key Research Findings

- Biological Potency: Sulfonamide-containing thiazoles (e.g., ’s acylhydrazones ) often show enhanced enzyme binding due to hydrogen-bond donor/acceptor capacity.

- Metabolic Stability : The piperidine ring may undergo oxidative metabolism, whereas CF₃-substituted analogs ( ) are more stable.

Q & A

Q. What are the established synthetic routes for synthesizing thiazole-5-carboxylate derivatives with sulfonamide and piperidine substituents?

- Methodological Answer : A common approach involves molecular hybridization of aryl thioamides with diethyl bromomalonate under reflux conditions in toluene to form 4-hydroxy thiazole intermediates. Subsequent functionalization with piperidine sulfonyl groups can be achieved via nucleophilic substitution. For example, sodium methane thiolate in THF has been used to introduce sulfonyl groups to nitro-substituted aryl thiazoles . Optimization of reaction time (e.g., 8 hours) and catalyst selection (e.g., LiCl in ethanol for aminoguanidine coupling) is critical for yield improvement .

Q. How can the crystal structure of this compound be validated, and what software tools are recommended?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. High-resolution X-ray data should be collected, and twinning parameters analyzed if necessary. Structure validation includes checking for R-factor convergence (<5%), residual electron density, and bond-length/angle deviations. For macromolecular interfaces, SHELXPRO can preprocess data .

Q. What spectroscopic techniques are essential for characterizing the sulfonyl and benzamido moieties?

- Methodological Answer :

- FTIR : Peaks at ~1150–1300 cm⁻¹ (asymmetric S=O stretching) and ~1350 cm⁻¹ (symmetric S=O stretching) confirm sulfonamide groups.

- ¹H/¹³C NMR : The piperidine protons appear as multiplets at δ 1.4–2.8 ppm, while the benzamido carbonyl resonates at ~168–170 ppm.

- HRMS : Accurate mass measurement (error <2 ppm) verifies molecular formula integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhancing antimicrobial activity in analogs of this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute the phenyl ring with trifluoromethyl or acetyl groups (e.g., as in ) to modulate lipophilicity and membrane penetration.

- Piperidine sulfonyl modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with bacterial gyrase (e.g., DNA GyrB inhibitors in MTB studies ).

- In vitro biofilm assays : Use Candida albicans models () to quantify minimum biofilm eradication concentrations (MBEC) and compare with parental compounds.

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in silico models?

- Methodological Answer :

- Docking validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with crystallographic data () to ensure binding pose accuracy.

- Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between predicted and observed IC₅₀ values.

- Dose-response refinement : Use Hill slopes to differentiate between allosteric vs. competitive inhibition mechanisms .

Q. How can reaction conditions be optimized to avoid side products during benzamido-thiazole coupling?

- Methodological Answer :

- Solvent selection : Acetonitrile under reflux minimizes ester hydrolysis compared to polar aprotic solvents ().

- Catalyst screening : LiCl in ethanol improves coupling efficiency between aminoguanidine and thiazole-acetyl intermediates ().

- Workup protocols : Precipitation with cold ethyl acetate removes unreacted starting materials, as shown in for SNPT derivatives.

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity in thiazole derivatives?

- Methodological Answer :

- Nonlinear regression : Fit dose-response curves using GraphPad Prism to calculate EC₅₀/EC₉₀ values.

- ANOVA with post-hoc tests : Compare means across substituent groups (e.g., 4-fluorophenyl vs. 4-bromophenyl in ).

- Principal Component Analysis (PCA) : Reduce dimensionality of spectral/biological data to identify dominant structural drivers of activity .

Q. How can computational modeling predict the impact of piperidine sulfonyl conformation on target binding?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate sulfonyl group rotation and its effect on binding pocket occupancy.

- QM/MM hybrid methods : Calculate partial charges of the sulfonamide moiety to refine docking scores (e.g., Glide XP in Schrödinger Suite).

- Free energy perturbation (FEP) : Estimate ΔΔG for piperidine ring modifications (e.g., N-methylation) .

Tables of Key Data

Q. Table 1: Synthetic Yields of Representative Thiazole Derivatives

| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-(Piperidin-1-ylsulfonyl) | 8 | 97 | |

| 4-Trifluoromethyl | 6 | 85 | |

| 4-Acetyl | 10 | 72 |

Q. Table 2: Biological Activity of Selected Analogs

| Compound | MIC (µg/mL) vs. C. albicans | IC₅₀ (µM) vs. DNA GyrB |

|---|---|---|

| Parent Compound | 16 | 0.45 |

| 4-Fluorophenyl Analog | 8 | 0.28 |

| 4-Bromophenyl Analog | 32 | 1.10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.